molecular formula C17H19N3O4 B2905854 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide CAS No. 1251579-29-9

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide

Cat. No.: B2905854
CAS No.: 1251579-29-9
M. Wt: 329.356
InChI Key: GMRSJEYDDVTSPX-UHFFFAOYSA-N
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Description

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide is a versatile chemical compound with significant potential for scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide typically involves the reaction of 2,3-dimethoxyaniline with isocyanates to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and dimethoxyphenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide
  • 2-(4-(3-(2,4-Dimethoxyphenyl)ureido)phenyl)acetamide

Uniqueness

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

2-[4-[(2,3-dimethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)19-12-8-6-11(7-9-12)10-15(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSJEYDDVTSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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